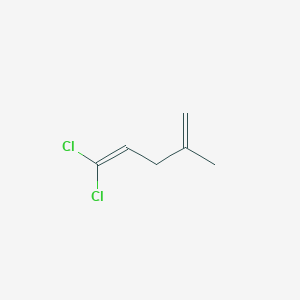
1,1-Dichloro-4-methyl-1,4-pentadiene
Cat. No. B8743813
Key on ui cas rn:
62434-98-4
M. Wt: 151.03 g/mol
InChI Key: QVUBZVXSODSSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04130598
Procedure details


A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).



Identifiers


|
REACTION_CXSMILES
|
ClC=C(Cl)Cl.[CH3:6][C:7]([CH2:9][CH2:10][C:11]([CH3:13])=[CH2:12])=[CH2:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH2:17][C:18]([CH3:20])=[CH2:19]>>[CH3:6][C:7](=[CH:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH3:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)CCC(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CCC(=C)C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed slowly at ≯ 87° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)=CC=C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC=C(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04130598
Procedure details


A portion of the effluent from Example 6 was taken, containing 800 m mole trichloroethylene, 35 m mole 2,5-dimethylhexa-1,5-diene and 91 m mole 1,1-dichloro-4-methylpenta-1,4-diene. This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene were removed slowly at ≯ 87° C. The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure. Essentially complete isomerisation of the dienes to their conjugated isomers was effected by this treatment. The mixture was fractionally distilled to yield 2,5-dimethylhexa-2,4-diene (28 m mole) and 1,1-dichloro-4-methylpenta-1,3-diene (80 m mole).



Identifiers


|
REACTION_CXSMILES
|
ClC=C(Cl)Cl.[CH3:6][C:7]([CH2:9][CH2:10][C:11]([CH3:13])=[CH2:12])=[CH2:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH2:17][C:18]([CH3:20])=[CH2:19]>>[CH3:6][C:7](=[CH:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH3:8].[Cl:14][C:15]([Cl:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)CCC(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CCC(=C)C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This mixture was subjected to fractional distillation, and about 600 m mole of trichloroethylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed slowly at ≯ 87° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with p-toluene sulphonic acid (1% by weight) in an autoclave at 150° for 4 hours under autogeneous pressure
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)=CC=C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC=C(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
